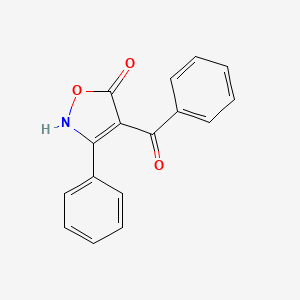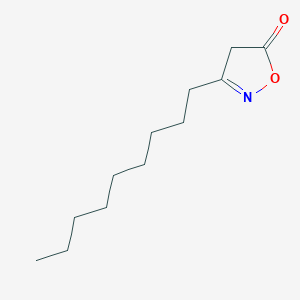
3-Nonyl-1,2-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nonylisoxazol-5(4H)-one: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The nonyl group attached to the isoxazole ring enhances its hydrophobic properties, making it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of nonylhydroxylamine with a β-keto ester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the isoxazole ring.
Industrial Production Methods: Industrial production of 3-Nonylisoxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Nonylisoxazol-5(4H)-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 3-Nonylisoxazol-5(4H)-one.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Nonylisoxazol-5(4H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, 3-Nonylisoxazol-5(4H)-one is studied for its potential biological activity. Isoxazole derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for potential therapeutic applications. Isoxazole derivatives have shown promise in the development of new drugs targeting various diseases.
Industry: In industrial applications, 3-Nonylisoxazol-5(4H)-one is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Nonylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Benzylisoxazol-5(4H)-one: Similar structure but with a benzyl group instead of a nonyl group.
3-Methylisoxazol-5(4H)-one: Contains a methyl group instead of a nonyl group.
3-Phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a nonyl group.
Uniqueness: 3-Nonylisoxazol-5(4H)-one is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and lubricants.
Propiedades
Número CAS |
398148-14-6 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
3-nonyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-8-9-11-10-12(14)15-13-11/h2-10H2,1H3 |
Clave InChI |
PCKRGUWKGVQYGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=NOC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
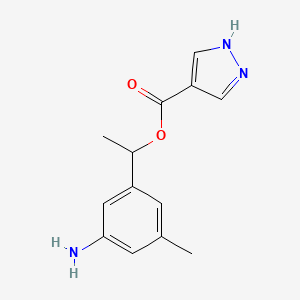

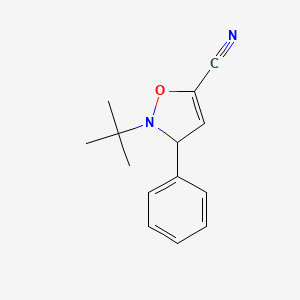
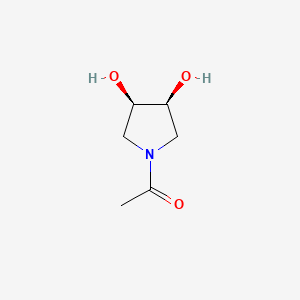

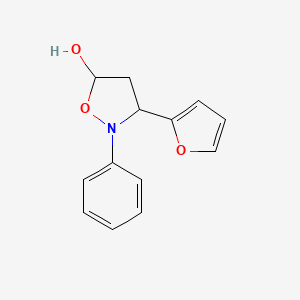

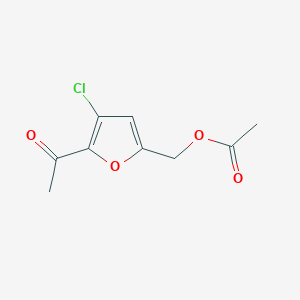
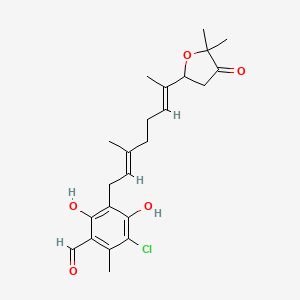
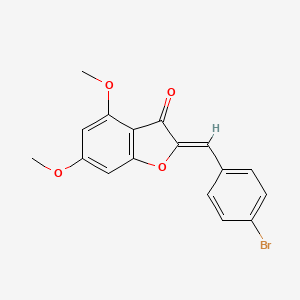
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
